molecular formula C13H17FN2O3S B4770985 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4770985
M. Wt: 300.35 g/mol
InChI Key: VGDRKWFZIMSBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as FBSPC, is a chemical compound that has gained significant attention in scientific research due to its potential for use as a pharmacological tool. FBSPC is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide inhibits the activity of the protease enzyme by binding to its active site. This binding prevents the enzyme from degrading proteins, leading to their accumulation. 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of other enzymes, including caspases, which are involved in programmed cell death. The exact mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is still under investigation, but its potential as a pharmacological tool is promising.
Biochemical and Physiological Effects:
1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of specific enzymes, leading to the accumulation of proteins and potential therapeutic effects. 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize with high purity and yield, making it readily available for use. 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have potential therapeutic effects, making it useful in the study of various diseases. However, 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide also has limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are still under investigation. Additionally, the use of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in vivo may be limited due to its poor solubility and bioavailability.

Future Directions

The potential for 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide as a pharmacological tool is promising, and there are many future directions for its research. One direction is the study of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the investigation of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide's mechanism of action and its interactions with specific proteins and enzymes. Additionally, the development of more soluble and bioavailable forms of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide could expand its potential for use in vivo. Overall, the future of 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide research is exciting, and its potential as a pharmacological tool is vast.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been used as a pharmacological tool in various scientific research studies. It has been shown to inhibit the activity of the protease enzyme, which is involved in the degradation of proteins in the body. This inhibition can lead to the accumulation of specific proteins, which can be useful in studying their functions and interactions. 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been used in the study of various diseases, including cancer and Alzheimer's disease. In these studies, 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have potential therapeutic effects by targeting specific proteins and enzymes involved in the disease pathogenesis.

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c14-12-3-1-10(2-4-12)9-20(18,19)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDRKWFZIMSBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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